4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-18-11-6-4-10(5-7-11)13(17)14-8-12-15-9(2)16-19-12/h4-7H,3,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHHXXHNFHTSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions.
Attachment of the benzamide moiety: The oxadiazole intermediate is then reacted with an appropriate benzoyl chloride to form the benzamide structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
The 1,3,4-oxadiazole scaffold is recognized for its significant bioactivity and specificity in binding to biological targets. Research indicates that derivatives of this scaffold exhibit various anticancer activities:
- Mechanism of Action : The compound may inhibit critical enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase, which are essential for maintaining telomere length and DNA replication respectively .
-
Case Studies :
- A study demonstrated that certain 1,3,4-oxadiazole derivatives showed cytotoxic effects against multiple cancer cell lines including leukemia and melanoma. One derivative exhibited a mean GI50 value significantly lower than that of established anticancer drugs like bendamustine .
- Another research highlighted the synthesis of novel oxadiazole derivatives that displayed potent inhibitory activity against gastric cancer cell lines with IC50 values comparable to known chemotherapeutic agents .
Other Therapeutic Applications
Beyond anticancer properties, 4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been explored for various other therapeutic applications:
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have shown promising results against a range of bacterial and fungal pathogens. The structural features contribute to their ability to disrupt microbial cell function .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide with analogous benzamide-oxadiazole hybrids, focusing on structural variations, physicochemical properties, and biological implications.
Structural Modifications and Substituent Effects
Physicochemical Properties
Key data from spectroscopic and analytical studies:
*Calculated using formula C₁₄H₁₇N₃O₃.
Biological Activity
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a benzamide core with an ethoxy group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety, which are known to enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 217.22 g/mol. Its structure can be represented as follows:
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazole were screened against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2 | TBD |
| Other Oxadiazole Derivatives | MCF7 | 1.18 ± 0.14 |
| Standard Drug (Staurosporine) | HCT116 | 4.18 ± 0.05 |
The presence of the oxadiazole moiety is crucial for its anticancer activity as it enhances binding affinity to target proteins involved in cancer progression .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. Compounds with oxadiazole structures have been shown to possess broad-spectrum antimicrobial activities:
| Test Organism | Activity |
|---|---|
| E. coli | Inhibition observed |
| S. aureus | Moderate activity detected |
| C. albicans | Effective against fungal strains |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The mechanism likely involves inhibition of pro-inflammatory cytokines and enzymes such as COX (Cyclooxygenase). A comparative analysis of related compounds indicates that those with similar structural motifs show varying degrees of anti-inflammatory activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways or inflammatory responses.
- Receptor Interaction : It may interact with cellular receptors through hydrogen bonding and hydrophobic interactions.
- Cell Cycle Arrest : Some studies indicate that oxadiazole derivatives can induce cell cycle arrest in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Zhang et al. Study : This study synthesized various oxadiazole derivatives and tested their anticancer activity using TRAP PCR assays on multiple cancer cell lines, demonstrating significant inhibition rates compared to controls .
- Antimicrobial Screening : In a recent investigation into novel oxadiazole compounds, several showed potent activity against resistant bacterial strains .
Q & A
Q. What are the standard synthetic routes for 4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide?
The compound is typically synthesized via condensation reactions. A general method involves refluxing substituted benzamides with heterocyclic precursors (e.g., 3-methyl-1,2,4-oxadiazole derivatives) in ethanol or another polar solvent, catalyzed by glacial acetic acid. For example, similar triazole derivatives are synthesized by reacting aminotriazoles with aldehydes under acidic conditions, followed by solvent evaporation and purification . Key steps include controlling stoichiometry, reaction time (4–6 hours), and purification via recrystallization or column chromatography.
Q. How is the compound characterized structurally and spectroscopically?
Characterization employs nuclear magnetic resonance (NMR) for proton/carbon environments, infrared (IR) spectroscopy for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (MS) for molecular weight confirmation. Advanced techniques like X-ray crystallography or high-resolution MS (HRMS) resolve stereochemistry and purity. NIST databases provide reference spectral data for validation .
Q. What are the primary biological targets or activities associated with this compound?
While direct data on this compound is limited, structurally related benzamides target bacterial enzymes like acps-pptase, critical for lipid biosynthesis . Preliminary assays may include enzyme inhibition studies (e.g., IC₅₀ determination) and antimicrobial susceptibility testing against Gram-positive/negative strains.
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
Optimization involves screening reaction parameters:
- Catalyst : Acetic acid vs. stronger acids (e.g., HCl) to enhance cyclization .
- Solvent : Ethanol vs. DMF for solubility and reaction rate.
- Temperature : Reflux (78°C for ethanol) vs. microwave-assisted synthesis for reduced time. Post-synthesis, HPLC or GC-MS identifies impurities, and recrystallization in ethanol/water mixtures improves purity .
Q. What computational methods predict the compound’s reactivity or binding affinity?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock, Schrödinger) models interactions with targets like acps-pptase. For example, trifluoromethyl groups in analogs enhance hydrophobic binding to enzyme pockets . MD simulations assess stability of ligand-enzyme complexes over nanosecond timescales.
Q. How can contradictions in biological activity data be resolved?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity interference. Strategies include:
Q. What strategies stabilize the compound under varying storage conditions?
Stability studies under ICH guidelines (25°C/60% RH) assess degradation. Lyophilization improves shelf life for hygroscopic samples. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (e.g., >200°C for similar oxadiazoles) .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Glacial acetic acid | |
| Reaction Time | 4–6 hours | |
| Purification | Column chromatography |
Table 2: Common Analytical Techniques for Characterization
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | Structural elucidation | |
| HRMS | Molecular weight confirmation | |
| X-ray diffraction | Crystallographic validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
